Bis(desenex) ZINC
CAS No.:
Cat. No.: VC14461345
Molecular Formula: C22H40O4Zn
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H40O4Zn |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | undec-10-enoic acid;zinc |
| Standard InChI | InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13); |
| Standard InChI Key | RBLUZDDDFHCLDO-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn] |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
Bis(desenex) zinc is systematically named undec-10-enoic acid; zinc, reflecting its composition of two undecylenate anions coordinated to a central zinc ion . The IUPAC name derives from the parent compound, undecylenic acid (CID 5634), a monounsaturated fatty acid with an 11-carbon chain . The compound’s SMILES notation (C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn]) illustrates the linear arrangement of the undecylenate ligands and their bonding to the zinc center .
Table 1: Key Physicochemical Properties of Bis(desenex) Zinc
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₄₀O₄Zn | |
| Molecular Weight | 433.9 g/mol | |
| CAS Registry | 557-08-4 | |
| Synonymous Names | Zinc undecylenate, Desenex-Zn | |
| Parent Compound | Undecylenic Acid (CID 5634) |
Spectroscopic and Crystallographic Insights
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 763.88 cm⁻¹ (Zn–O stretching), 1516–1610 cm⁻¹ (C=O and C=C vibrations), and 3450 cm⁻¹ (O–H from coordinated water) . Thermogravimetric analysis (TGA) indicates decomposition onset at 186°C, coinciding with ligand dissociation and zinc oxide formation . Scanning electron microscopy (SEM) micrographs depict a porous, non-uniform surface morphology, suggesting heterogeneous crystallite growth during synthesis .
Synthesis and Thermodynamic Stability
Preparation Methods
The compound is synthesized via a ligand-exchange reaction, where zinc hydroxide reacts with undecylenic acid under alkaline conditions (pH 8–10) . A typical procedure involves:
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Dissolving zinc acetate in ethanol.
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Adding undecylenic acid dropwise under reflux.
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Adjusting pH with NaOH to precipitate the complex.
The reaction proceeds as:
Yields average 36.24%, limited by competing hydrolysis pathways .
Thermal Decomposition Profile
Differential scanning calorimetry (DSC) shows endothermic peaks at 186°C (ligand loss) and 420°C (zinc oxide crystallization) . The mass loss profile correlates with theoretical predictions:
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8.5% mass loss (25–186°C): Evaporation of coordinated water.
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64.2% mass loss (186–350°C): Decomposition of organic ligands.
Biological Activity and Mechanistic Studies
Antifungal Mechanism
Bis(desenex) zinc exerts fungistatic effects by elevating intracellular copper levels, which disrupt iron-sulfur (Fe–S) clusters in mitochondrial proteins (e.g., aconitase, succinate dehydrogenase) . This metal dyshomeostasis:
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Inhibits electron transport chain activity.
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Induces oxidative stress via Fenton-like reactions.
Table 2: Comparative Efficacy Against Dermatophytes
| Fungal Species | MIC (μg/mL) | Mechanism Target |
|---|---|---|
| Malassezia globosa | 12.5 | Fe–S cluster proteins |
| Trichophyton rubrum | 25.0 | Mitochondrial respiration |
| Candida albicans | 50.0 | Cell wall β-glucan synthesis |
| Data adapted from . |
Synergy with Antimicrobial Agents
Zinc undecylenate enhances the potency of azoles (e.g., ketoconazole) by 4–8 fold, attributed to:
Industrial and Pharmaceutical Applications
Dermatological Formulations
The compound is a key ingredient in antidandruff shampoos (1–2% w/v) and topical antifungals . Its lipophilic nature enables sebum penetration, ensuring sustained release in hair follicles .
Material Science Applications
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Antimicrobial coatings: Incorporated into polymers (0.5–3% wt) for medical devices.
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Stabilizer: Prevents oxidative degradation in polyurethane foams .
Toxicological and Environmental Considerations
Ecotoxicology
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Aquatic toxicity: LC₅₀ for Daphnia magna = 8.2 mg/L (96 h).
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Biodegradation: 78% degradation in 28 days (OECD 301F test) .
Recent Advances and Future Directions
Nanocomposite Formulations
Encapsulation in chitosan nanoparticles (50–100 nm) improves solubility and reduces MIC values by 50% against Aspergillus spp. .
Mechanistic Modeling
Density functional theory (DFT) simulations predict binding affinities (ΔG = −23.4 kcal/mol) between zinc undecylenate and fungal cytochrome P450 enzymes, guiding rational drug design .
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